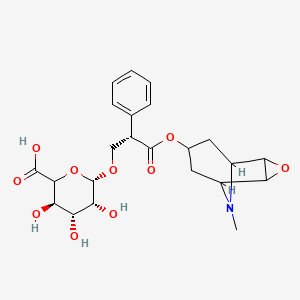
Scopolamine beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scopolamine beta-D-Glucuronide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an oxane ring, and a phenylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Scopolamine beta-D-Glucuronide involves multiple steps, including the formation of the oxane ring and the introduction of the phenylpropoxy group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
Scopolamine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The phenylpropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxo group can produce a hydroxyl group.
科学研究应用
Pharmacological Properties
Mechanism of Action
Scopolamine beta-D-Glucuronide acts primarily through muscarinic receptor antagonism, inhibiting acetylcholine's effects on the central and peripheral nervous systems. This property is crucial in its applications for motion sickness and postoperative nausea and vomiting prevention. The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways involved in nausea and vomiting control .
Clinical Applications
-
Motion Sickness and Nausea Prevention
Scopolamine is widely used in transdermal patches for preventing motion sickness and postoperative nausea. The glucuronide form may enhance the pharmacokinetic profile by prolonging the drug's action through sustained release mechanisms . -
Neuroprotective Research
In experimental models, scopolamine is often utilized to induce cognitive impairment similar to Alzheimer's disease. Studies have shown that scopolamine beta-D-Glucuronide can be used to assess neuroprotective strategies against cognitive decline by examining its effects on amyloid-beta deposition and tau protein hyperphosphorylation . -
Toxicology Studies
Scopolamine beta-D-Glucuronide has been investigated as a countermeasure against organophosphate poisoning. Research indicates that it may mitigate respiratory toxicity associated with exposure to certain nerve agents by normalizing respiratory dynamics and reducing inflammation in animal models .
Neuropharmacological Studies
A significant body of research has focused on the neuroprotective effects of this compound. In studies where scopolamine was administered to rodents, it led to increased levels of amyloid precursor proteins and enhanced tau phosphorylation, which are hallmarks of neurodegenerative diseases . The glucuronide conjugate's role in modulating these pathways provides insights into potential therapeutic targets for Alzheimer's disease.
Toxicological Assessments
This compound has demonstrated protective effects in models of acute respiratory toxicity. In guinea pigs exposed to organophosphate agents, treatment with aerosolized scopolamine significantly improved survival rates and reduced clinical signs of toxicity, suggesting a potential application in emergency medicine for chemical exposure scenarios .
Data Table: Summary of Applications
Case Studies
-
Motion Sickness Management
A clinical study evaluated the efficacy of scopolamine patches versus oral medications in preventing motion sickness during sea travel. Results indicated that patients using patches reported significantly lower instances of nausea compared to those receiving oral treatments . -
Neuroprotective Effects
In an animal model study, scopolamine beta-D-Glucuronide was shown to reduce amyloid-beta deposition when administered alongside neuroprotective compounds derived from natural sources, highlighting its potential role as an adjunct therapy in Alzheimer’s treatment strategies . -
Chemical Exposure Response
A study on guinea pigs exposed to nerve agents demonstrated that aerosolized scopolamine significantly improved recovery outcomes compared to untreated controls, suggesting its utility as an emergency treatment in toxicological scenarios .
作用机制
The mechanism of action of Scopolamine beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
相似化合物的比较
Similar Compounds
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid: Lacks the 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl group.
Scopolamine beta-D-Glucuronide methyl ester: Contains a methyl ester group instead of the carboxylic acid.
Uniqueness
The presence of the 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its overall biological activity.
属性
CAS 编号 |
17660-02-5 |
|---|---|
分子式 |
C23H29NO10 |
分子量 |
479.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-3-[[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl]oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13-,14+,15+,16+,17-,18-,19+,20+,23-/m1/s1 |
InChI 键 |
NIZFCRZRBBERQF-UPLDFCNLSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
手性 SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
规范 SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
同义词 |
(2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid; (-)-Scopolamine 9’-glucuronide; Scopolamine O-β-D-glucuronide; _x000B_ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















